molecular formula C11H9NO3 B2892767 3-Isoquinolinecarboxylic acid, 7-methoxy- CAS No. 224321-76-0

3-Isoquinolinecarboxylic acid, 7-methoxy-

Cat. No.: B2892767
CAS No.: 224321-76-0
M. Wt: 203.197
InChI Key: CQVOLMIAFMVGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isoquinolinecarboxylic acid, 7-methoxy- is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various biological and pharmacological contexts. The 7-methoxy derivative of 3-isoquinolinecarboxylic acid is of particular interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isoquinolinecarboxylic acid, 7-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst. The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 3-Isoquinolinecarboxylic acid, 7-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

3-Isoquinolinecarboxylic acid, 7-methoxy- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydro-7-methoxyisoquinoline-3-carboxylic acid
  • 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-7-methoxy-

Comparison: Compared to other similar compounds, 3-isoquinolinecarboxylic acid, 7-methoxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 7-position can enhance its binding affinity to certain receptors and alter its pharmacokinetic properties.

Properties

IUPAC Name

7-methoxyisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-3-2-7-5-10(11(13)14)12-6-8(7)4-9/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVOLMIAFMVGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CN=C(C=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.25 g (17% in 4 steps) 7-methoxy-isoquinoline-3-carboxylic acid was prepared according to procedure described for the synthesis of 6-methoxy-isoquinoline-3-carboxylic acid (in Example 294) starting from 2.0 g (6.8 mmol) of boc-7-hydroxy-tetrahydroisoquinoline carboxylic acid using 179 mg (0.824 mmol). LCMS: 204 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
boc-7-hydroxy-tetrahydroisoquinoline carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.